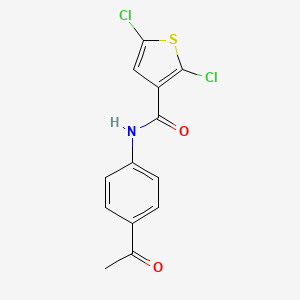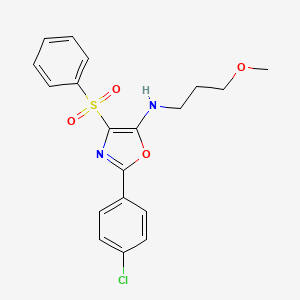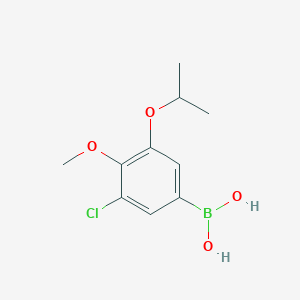![molecular formula C19H28N6O3 B2487751 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-32-9](/img/structure/B2487751.png)
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals known for their significant biological and pharmacological properties. Research often focuses on the design and synthesis of novel compounds within this class to explore their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions aiming to introduce various functional groups into the parent structure, enhancing the compound's biological activity. For instance, Liu et al. (2018) described the synthesis of compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment, showing good antiproliferative activity against various cancer cell lines (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized using advanced spectroscopic techniques, such as NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and potential sites for molecular interactions. Prabhakaran et al. (2021) conducted DFT studies to determine the molecular geometry and electronic properties of a similar compound, emphasizing the role of molecular structure in its biological activities (Prabhakaran et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class typically explore their reactivity under various conditions, aiming to modify the molecular structure for enhanced biological activity or to understand the mechanism of action. The study by Shimizu et al. (1986) on the reactions of nitromethane with aryl isocyanates in the presence of triethylamine is an example of the chemical transformations these compounds can undergo (Shimizu et al., 1986).
Aplicaciones Científicas De Investigación
Kinase Inhibition
A study by Snow et al. (2002) identified an imidazoisoquinolin derivative as a competitive inhibitor of Lck kinase, highlighting its potential in modulating kinase activity, which is crucial for various cellular processes. The research implies the application of similar compounds in targeting specific kinase-mediated pathways for therapeutic purposes (Snow et al., 2002).
Antitumor Activity
Research by Braña et al. (2002) explored the synthesis of mono and bisintercalators based on the dihydrobenz[de]imidazoisoquinoline system, demonstrating growth inhibitory properties in human cell lines. These findings suggest the utility of structurally related compounds in developing antitumor agents with DNA intercalating abilities (Braña et al., 2002).
Antiproliferative Activity
Liu et al. (2018) designed and synthesized derivatives of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones with notable antiproliferative activity against various human cancer cell lines. The study underscores the potential of such compounds in cancer therapy (Liu et al., 2018).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Šmelcerović et al. (2013) evaluated cyclodidepsipeptides for inhibitory activity against xanthine oxidase and anti-inflammatory response, indicating the relevance of such compounds in treating gout and inflammatory conditions (Šmelcerović et al., 2013).
Synthesis of Condensed Imidazoles
Damavandi and Sandaroos (2016) reported an efficient method for synthesizing condensed imidazoles, showcasing the versatility of imidazole derivatives in chemical synthesis and potential pharmaceutical applications (Damavandi & Sandaroos, 2016).
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-5-6-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)8-7-22-9-11-28-12-10-22/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBYTGZTAPGWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6484613 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
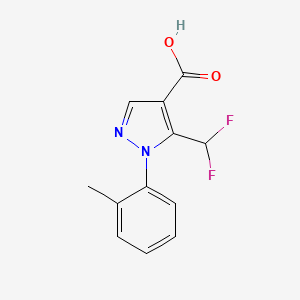
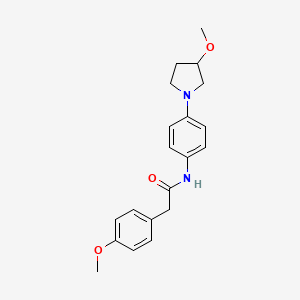
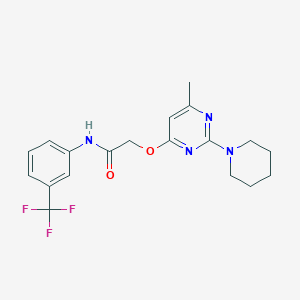
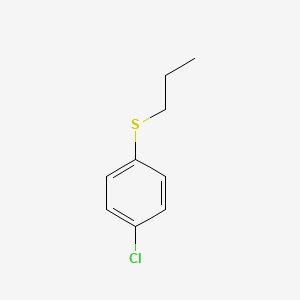
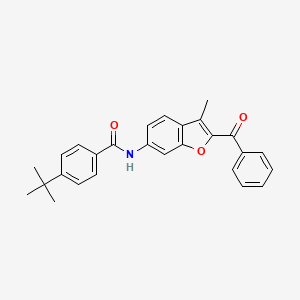
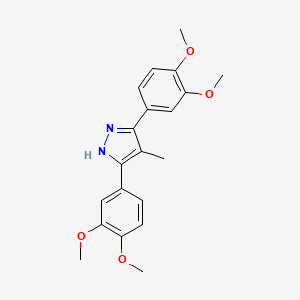
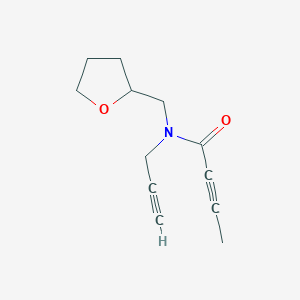
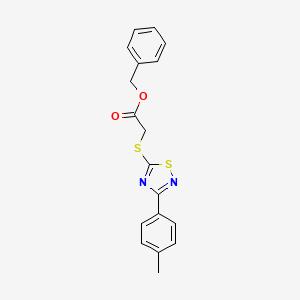
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
